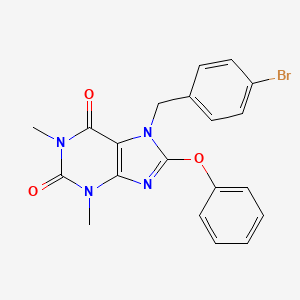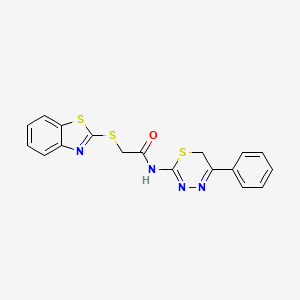
5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one: is a heterocyclic compound that features a benzoxathiol ring system with a hydroxyl group at position 5 and a nitrophenyl group at position 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenylthiourea with salicylic acid derivatives in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group at position 5 can undergo oxidation to form a quinone derivative.
Reduction: The nitro group at position 7 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. For instance, the compound may inhibit enzymes by binding to their active sites or interfere with cellular processes by generating reactive oxygen species through redox reactions.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-7-(2-aminophenyl)-1,3-benzoxathiol-2-one: Similar structure but with an amino group instead of a nitro group.
5-Hydroxy-7-(2-chlorophenyl)-1,3-benzoxathiol-2-one: Similar structure but with a chloro group instead of a nitro group.
5-Hydroxy-7-(2-methylphenyl)-1,3-benzoxathiol-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: The presence of the nitro group at position 7 in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C13H7NO5S |
|---|---|
Molekulargewicht |
289.26 g/mol |
IUPAC-Name |
5-hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C13H7NO5S/c15-7-5-9(12-11(6-7)20-13(16)19-12)8-3-1-2-4-10(8)14(17)18/h1-6,15H |
InChI-Schlüssel |
PKCIITVQCFGKJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(3-methylphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586491.png)
![2-(benzylsulfanyl)-5-(4-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11586495.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586509.png)

![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586522.png)
![2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11586530.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide](/img/structure/B11586532.png)
![6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11586534.png)

![4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11586549.png)
![1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11586552.png)
![(6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11586562.png)
![benzyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586569.png)
![8-(2-bromophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11586577.png)
